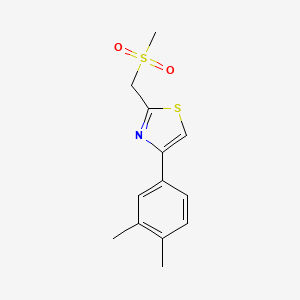
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is a chemical compound that belongs to the class of isoquinoline derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is not fully understood. However, it has been suggested that the compound acts as a modulator of the serotonergic and noradrenergic systems in the brain. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile exhibits a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, which means that it can be administered at high doses without causing significant toxicity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile. One potential direction is the investigation of its potential use in the treatment of cancer. Studies have shown that the compound exhibits anti-tumor activity in vitro and in vivo. Another potential direction is the study of its effects on neurodegenerative diseases, such as Alzheimer's disease. It has been suggested that the compound may have neuroprotective effects and may be useful in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile and to identify potential new targets for its use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves the reaction of 5-chloro-3,4-dihydroisoquinoline with acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition reaction followed by an intramolecular cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the choice of catalyst.
Applications De Recherche Scientifique
The potential scientific research applications of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile are vast. The compound has been studied for its anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. It has also been investigated for its antidepressant effects and its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-12-4-1-3-10-9-15(7-2-6-14)8-5-11(10)12/h1,3-4H,2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUPIVYDQZXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)
![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)



![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)

![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)